![molecular formula C14H20ClN3O B1399209 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316227-47-0](/img/structure/B1399209.png)
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4-Chloro-2-methyl-3-pyrazinecarboxylic acid piperidine-1-yl ester, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of biochemical and physiological effects, and has been shown to be a useful tool in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of related pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involved reactions with compounds having a structure similar to 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one. These reactions led to the formation of thioureido derivatives and subsequent cyclization products (Paronikyan et al., 2016).
- A study on the crystal structure and biological activity of a similar compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, showed significant fungicidal and antiviral activities, suggesting potential applications in pharmaceutical research (Li et al., 2015).
Pharmacological Applications
- Research on molecular interactions of a similar antagonist with the CB1 cannabinoid receptor highlighted the potential of such compounds in understanding receptor interactions and designing pharmacologically active agents (Shim et al., 2002).
- The synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane, starting from 4-piperidone, demonstrated the chemical versatility and potential therapeutic applications of these compounds (Ashwood et al., 1995).
Molecular and Biochemical Research
- Investigations into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including detailed analysis using X-ray crystallography, Hirshfeld, and DFT calculations, have expanded the understanding of these compounds at a molecular level (Shawish et al., 2021).
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which include similar structural features, have shown potent antibacterial and MurB inhibitory activities, indicating their potential in combating bacterial infections (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQYVBNMAAXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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